molecular formula C20H19ClF3NO3S B2806234 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one CAS No. 1448125-09-4

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B2806234
CAS No.: 1448125-09-4
M. Wt: 445.88
InChI Key: UUTMOCJSFZFPIQ-UHFFFAOYSA-N
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Description

1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates key pharmacophoric elements, including a pyrrolidine ring bearing a sulfonyl group and a propan-1-one linker connected to a trifluoromethylphenyl moiety. The sulfonyl group adjacent to the pyrrolidine ring is a feature found in compounds known to modulate nuclear receptors, such as RORγt inverse agonists, which are a target in autoimmune disease research . Furthermore, the trifluoromethyl group is a common substituent used to enhance a compound's metabolic stability, lipophilicity, and binding affinity in pharmacological probes . This combination of structural features makes this compound a valuable chemical tool for researchers investigating new therapeutic targets, particularly in the fields of immunology and inflammation. It is also suitable for method development in analytical chemistry and as a building block in organic synthesis. This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF3NO3S/c21-16-6-8-17(9-7-16)29(27,28)18-11-12-25(13-18)19(26)10-3-14-1-4-15(5-2-14)20(22,23)24/h1-2,4-9,18H,3,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTMOCJSFZFPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClF3N2O2SC_{17}H_{18}ClF_3N_2O_2S. It features a pyrrolidine ring substituted with a chlorophenyl sulfonyl group and a trifluoromethyl phenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structural motifs. For instance, derivatives containing trifluoromethyl groups have shown significant antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds were reported to be low, indicating potent activity .

The proposed mechanism of action for compounds like this compound involves inhibition of essential bacterial functions, leading to cell death. Studies suggest that these compounds may interfere with macromolecular synthesis, which is critical for bacterial growth and replication .

3. Case Studies

A notable case study involved the evaluation of a series of pyrrolidine derivatives in vivo, where compounds similar to the one demonstrated no significant toxicity at doses up to 50 mg/kg. Toxicity markers in blood plasma showed no adverse effects, supporting the safety profile of these compounds .

Data Table: Biological Activity Summary

Activity Type Target Organism MIC (µg/mL) Toxicity Reference
AntibacterialStaphylococcus aureus3.12Low toxicity (<50 mg/kg)
AntibacterialEnterococcus faecalis5.00Low toxicity (<50 mg/kg)
General ToxicityMouse ModelN/ANo harmful effects noted

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Although specific data on this compound is limited, related compounds with similar structures have shown favorable ADME profiles, suggesting potential for therapeutic use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b, Table 2)

  • Structure: Lacks the pyrrolidine-sulfonyl group but shares the propanone backbone with aromatic substituents.

(b) 3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one (4c, Table 2)

  • Structure : Features nitro and chloro substituents, both strong electron-withdrawing groups.
  • Properties : The nitro group may enhance oxidative stability but reduce bioavailability compared to the sulfonyl group in the target compound. Chlorine at the ortho position could sterically hinder interactions compared to the para-substituted chlorophenylsulfonyl group in the target molecule .

(c) (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)

  • Structure : Contains a pyrrolidine-diazenyl group instead of sulfonyl and an α,β-unsaturated ketone.
  • Properties: The diazenyl group introduces conjugation and photochemical sensitivity, whereas the sulfonyl group in the target compound may improve hydrolytic stability.

Physicochemical Properties

Melting Points (MP) and Stability

  • Target Compound : Predicted MP likely exceeds 200°C based on analogs like Example 132 (MP: 225–227°C) and Example 60 (MP: 242–245°C), which share sulfonamide/sulfonyl and trifluoromethyl groups. The sulfonyl group may enhance crystallinity and thermal stability .
  • Example 132 : MP 225–227°C; trifluoromethyl and ethoxy groups contribute to higher melting points due to increased molecular weight and van der Waals interactions .
  • Example 60 : MP 242–245°C; the benzenesulfonamide group likely enhances hydrogen-bonding networks, raising the MP compared to the target compound’s sulfonyl-pyrrolidine moiety .

Stereochemical Considerations

  • Example 42 : Achieved 96.21% enantiomeric excess, highlighting the importance of stereochemistry in bioactivity. The target compound’s pyrrolidine ring may introduce chirality, necessitating resolution techniques similar to those used in Example 42 .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves:

  • Stepwise functionalization : Sulfonylation of pyrrolidine with 4-chlorobenzenesulfonyl chloride, followed by coupling with 3-(4-(trifluoromethyl)phenyl)propan-1-one.
  • Reaction optimization : Temperature control (40–60°C for sulfonylation), inert atmosphere (argon/nitrogen), and catalysts (e.g., triethylamine for deprotonation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency; aqueous workup and column chromatography ensure purity .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the pyrrolidine sulfonyl group (δ 3.2–3.5 ppm for pyrrolidine protons) and trifluoromethylphenyl moiety (δ 7.6–7.8 ppm aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (C20_{20}H18_{18}ClF3_3NO3_3S, calculated m/z 456.07) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between sulfonyl and trifluoromethylphenyl groups) .

Q. What functional groups influence its reactivity and biological activity?

  • Sulfonyl group : Enhances electrophilicity and hydrogen-bonding capacity for receptor interactions.
  • Trifluoromethylphenyl : Increases lipophilicity (logP ~3.5) and metabolic stability .
  • Pyrrolidine ring : Facilitates conformational flexibility, critical for binding affinity .

Advanced Research Questions

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • Docking simulations : Predict binding modes to targets like kinase enzymes (e.g., MAPK) using Schrödinger Suite or AutoDock. Validate with experimental IC50_{50} values .
  • Quantum mechanical calculations : Assess electron distribution in the sulfonyl group to explain nucleophilic attack susceptibility .
  • MD simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Compare IC50_{50} values under consistent conditions (e.g., ATP concentration in kinase assays).
  • Off-target profiling : Use selectivity panels (e.g., Eurofins Pharma) to identify polypharmacology.
  • Metabolite interference : LC-MS/MS detects degradation products (e.g., hydrolyzed pyrrolidine) that may skew results .

Q. What strategies optimize reaction yields while minimizing side products?

  • Catalyst screening : Test Pd/Cu systems for Suzuki-Miyaura coupling (improves aryl-propanone linkage efficiency by ~30%) .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 4h (yield: 78% → 89%) .
  • In situ monitoring : ReactIR tracks sulfonylation completion to prevent over-reaction .

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

  • LogD adjustments : Introduce fluorine substituents to maintain logD <2.5.
  • P-glycoprotein evasion : Replace chlorophenyl with less bulky groups (e.g., methylsulfonyl) .
  • In vitro BBB models : Use MDCK-MDR1 cells to measure permeability (Papp_{app} >5 × 106^{-6} cm/s) .

Q. What analytical challenges arise in stability studies under physiological conditions?

  • pH-dependent degradation : HPLC-MS identifies hydrolysis at pH >7.5 (sulfonyl ester cleavage).
  • Oxidative stability : LC-TOF detects trifluoromethylphenyl oxidation to carboxylic acid under H2_2O2_2 .
  • Thermal stability : DSC reveals decomposition onset at 180°C (TGA data) .

Methodological Best Practices

  • Synthetic reproducibility : Document inert atmosphere protocols and solvent drying (e.g., molecular sieves for THF) .
  • Data validation : Cross-reference NMR shifts with PubChem/Cambridge Structural Database entries .
  • Controlled biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate runs .

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